
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound It features a complex molecular structure that includes an imidazole ring, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with ethylenediamine under reflux conditions.
Thioether formation: The imidazole derivative is then reacted with 2-bromo-N-(4-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial activity. A study evaluated various derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria, employing methods such as the turbidimetric method to assess growth inhibition.
Case Study: Antimicrobial Efficacy
- Tested Organisms : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
- Results : Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antimicrobial potential against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. The imidazole moiety is believed to play a crucial role in modulating cellular pathways involved in cancer proliferation.
Case Study: Anticancer Efficacy
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
- IC50 Values :
Comparative Analysis of Related Compounds
A comparative analysis highlights the varying degrees of biological activity among related compounds:
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
2-(4-bromophenyl)-N-(thiazol-2-yl)acetamide | Antimicrobial | 10.0 |
N-(4-chlorophenyl)-2-thiazolylacetamide | Anticancer | 12.5 |
2-(4-methoxyphenyl)-N-(imidazol-2-yl)acetamide | Antioxidant | 8.0 |
This table illustrates how structural variations can influence the pharmacological profiles of these compounds.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethoxy group may influence its solubility and reactivity, while the chlorophenyl group can affect its binding affinity to biological targets.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Structural Characteristics
The compound features a unique structure characterized by:
- An imidazole ring with a 4-chlorophenyl substituent.
- A thioether linkage connecting the imidazole to an acetamide moiety.
- A 4-ethoxyphenyl group attached to the acetamide.
This structural composition suggests potential interactions with various biological targets, enhancing its therapeutic efficacy.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing imidazole and thioether functionalities have shown promising results in inhibiting cancer cell growth. For instance, derivatives have been reported to inhibit key enzymes involved in cancer progression, such as Raf kinase, demonstrating potential as anticancer agents.
- Antimicrobial Properties : Similar imidazole derivatives are known for their antimicrobial effects against various pathogens. The presence of the thioether group may enhance these properties by facilitating interactions with microbial enzymes .
- Anti-inflammatory Effects : Compounds with imidazole rings have been associated with anti-inflammatory activities, potentially modulating immune responses and reducing inflammation in various models .
The mechanism of action for This compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival or proliferation, similar to other imidazole-based compounds.
- Receptor Modulation : The structural features allow for potential binding to receptors involved in inflammatory pathways or cancer signaling cascades, altering downstream effects .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioether-containing compounds can induce oxidative stress in targeted cells, leading to apoptosis or necrosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These studies highlight the therapeutic potential of imidazole derivatives, suggesting that This compound may share similar beneficial properties.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-5-15(6-10-17)22-18(24)13-26-19-21-11-12-23(19)16-7-3-14(20)4-8-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFWACMCXBYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.